molecular formula C16H14N4O3S2 B13130043 3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid

3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid

Katalognummer: B13130043
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: AYSRHUJFCKXTHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoic acid: is a complex organic compound that features a benzoic acid core linked to a bithiazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the bithiazole core, which is then functionalized with an acetamido group. The final step involves coupling this intermediate with a benzoic acid derivative under specific reaction conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the bithiazole ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzoic acid ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials with specific electronic properties.

Biology: In biological research, it serves as a probe to study enzyme interactions and protein binding due to its unique structural features.

Industry: In the industrial sector, it is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Wirkmechanismus

The mechanism of action of 3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiazole moiety can engage in π-π stacking interactions, while the acetamido group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 4-Aminomethylbenzoic acid
  • 3-Amino-4-methylbenzoic acid
  • 2-Amino-3-methylbenzoic acid
  • 2-Amino-4-methylbenzoic acid
  • 2-Amino-5-methylbenzoic acid

Comparison: Compared to these similar compounds, 3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoic acid is unique due to the presence of the bithiazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.

Eigenschaften

Molekularformel

C16H14N4O3S2

Molekulargewicht

374.4 g/mol

IUPAC-Name

3-[[4-(2-acetamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid

InChI

InChI=1S/C16H14N4O3S2/c1-8-13(25-16(17-8)18-9(2)21)12-7-24-15(20-12)19-11-5-3-4-10(6-11)14(22)23/h3-7H,1-2H3,(H,19,20)(H,22,23)(H,17,18,21)

InChI-Schlüssel

AYSRHUJFCKXTHN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.